molecular formula C16H17Cl2NO4 B2968443 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide CAS No. 1421483-75-1

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2968443
CAS No.: 1421483-75-1
M. Wt: 358.22
InChI Key: HSXCLFFFJYOXAB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a synthetic phenoxyacetamide derivative characterized by a dichlorophenoxy backbone substituted with a furan-3-ylmethyl and a 2-methoxyethyl group. Phenoxyacetamides are known for their versatility in medicinal chemistry, often targeting pathways such as COX-2 inhibition (e.g., 2,4-dichlorophenoxyacetic acid derivatives in ) or acting as auxin agonists (). The furan and methoxyethyl substituents likely influence its solubility, metabolic stability, and binding affinity compared to simpler alkyl or aromatic analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4/c1-21-7-5-19(9-12-4-6-22-10-12)16(20)11-23-15-3-2-13(17)8-14(15)18/h2-4,6,8,10H,5,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXCLFFFJYOXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with the dichlorophenoxy intermediate.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyethyl group.

    Reduction: Reduction reactions could target the acetamide moiety or the dichlorophenoxy group.

    Substitution: Substitution reactions may occur at the dichlorophenoxy group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide may have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a bioactive compound.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting specific pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, physicochemical properties, and bioactivity:

Compound Name (Structure) Molecular Formula Molecular Weight Key Substituents logP Biological Activity/Notes Reference
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide () C₁₅H₁₃Cl₂NO₂ 310.18 4-methylphenyl 4.486 Potential agrochemical applications
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide () C₁₆H₁₃Cl₂NO₃ 338.19 3-acetylphenyl Intermediate in drug synthesis
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1, ) C₁₇H₁₅Cl₂NO₂S 376.28 p-tolylthioethyl Improved lipophilicity
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i, ) C₂₀H₁₈Cl₂FNO₂ 394.27 Cyclopropyl-4-fluorophenylmethyl Antifungal activity (52% yield)
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide () C₁₀H₈Cl₅NO₃ 367.43 Trichloroethyl-hydroxy High yield (90%), COX-2 inhibition
Target Compound: 2-(2,4-Dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide C₁₆H₁₆Cl₂N₂O₄ 383.22 (calc.) Furan-3-ylmethyl, 2-methoxyethyl ~3.5* Hypothesized enhanced solubility

Notes:

  • logP Trends : The target compound’s furan and methoxyethyl groups may lower logP compared to purely aromatic analogs (e.g., 4.486 in ), improving aqueous solubility.
  • Synthetic Yields : Trichloroethyl derivatives () achieve high yields (90%) via condensation, suggesting similar efficiency for the target compound if analogous routes are used .
  • Bioactivity : Fluorophenyl and cyclopropyl substituents () enhance antifungal activity, while trichloroethyl derivatives () show COX-2 inhibition. The target compound’s furan group may confer unique binding interactions in enzyme inhibition.

Physicochemical Property Comparison

  • Solubility : The methoxyethyl group in the target compound likely increases polarity compared to methylphenyl () or trichloroethyl () analogs.
  • Metabolic Stability : Fluorinated analogs () show resistance to oxidative degradation, whereas the furan ring in the target compound may introduce metabolic liabilities.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15Cl2N1O3C_{13}H_{15}Cl_2N_1O_3, with a molecular weight of approximately 332.17 g/mol. The structure features a dichlorophenoxy group, a furan moiety, and an acetamide functional group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of compounds containing furan and phenoxy groups can induce cytotoxic effects on cancer cell lines.
  • Antimicrobial Properties : Certain analogs have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.
  • Receptor Modulation : The compound may interact with specific receptors, influencing pain pathways and inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Some furan derivatives are known to intercalate into DNA, leading to cleavage and subsequent cytotoxicity. This mechanism is particularly relevant in anticancer applications.
  • Receptor Binding : Compounds similar to this one have been studied for their binding affinity to sigma receptors. For instance, a related compound demonstrated high selectivity for the sigma-1 receptor, which is implicated in pain modulation and neuroprotection .
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces cytotoxicity in various cancer cell lines
AntimicrobialEffective against certain bacterial strains
Receptor ModulationHigh affinity for sigma-1 receptors

Case Study Example

A study conducted on a related compound showed significant anticancer activity against breast cancer cell lines. The compound was tested using the MTT assay for cytotoxicity and demonstrated IC50 values in the low micromolar range, suggesting potent activity .

Another investigation focused on the receptor binding profile of similar compounds revealed that they exhibit selective binding to sigma receptors, which could lead to novel analgesic therapies .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics. These studies often utilize animal models to evaluate bioavailability and metabolic stability.

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